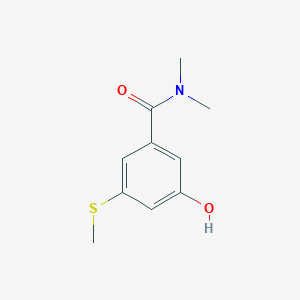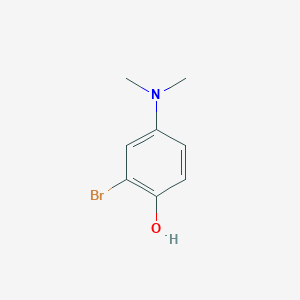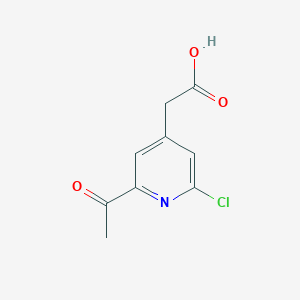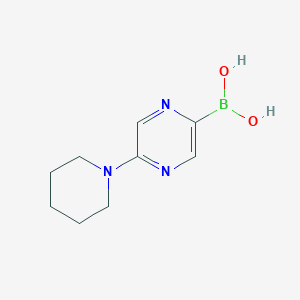
N-(4-Formyl-6-methylpyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Formyl-6-methylpyridin-2-YL)acetamide is a heterocyclic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of a formyl group at the 4-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-6-methylpyridin-2-YL)acetamide typically involves the reaction of 4-methyl-2-aminopyridine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Formyl-6-methylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: N-(4-Carboxy-6-methylpyridin-2-YL)acetamide.
Reduction: N-(4-Hydroxymethyl-6-methylpyridin-2-YL)acetamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
N-(4-Formyl-6-methylpyridin-2-YL)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-(4-Formyl-6-methylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylpyridin-2-YL)acetamide: Lacks the formyl group, resulting in different reactivity and applications.
N-(6-Methylpyridin-2-YL)acetamide: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
N-(4-Formylpyridin-2-YL)acetamide: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness
N-(4-Formyl-6-methylpyridin-2-YL)acetamide is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
N-(4-formyl-6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-8(5-12)4-9(10-6)11-7(2)13/h3-5H,1-2H3,(H,10,11,13) |
Clé InChI |
LQXZHNOYCNTHAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)NC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)






![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)
